4-benzylmorpholine-2,6-dione
CAS No.: 67305-69-5
Cat. No.: VC11601955
Molecular Formula: C11H11NO3
Molecular Weight: 205.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67305-69-5 |
|---|---|
| Molecular Formula | C11H11NO3 |
| Molecular Weight | 205.2 |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
4-Benzylmorpholine-2,6-dione consists of a six-membered morpholine ring substituted with two ketone groups at positions 2 and 6 and a benzyl group at position 4 (Figure 1). The molecular formula C₁₁H₁₁NO₃ corresponds to a molar mass of 205.21 g/mol, with a SMILES string of C1C(=O)OC(=O)CN1CC2=CC=CC=C2 . The InChIKey AJENSPKFRMCYIP-UHFFFAOYSA-N uniquely identifies its stereochemical configuration .
Table 1: Predicted Collision Cross-Section (CCS) Values for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 206.08118 | 143.4 |
| [M+Na]+ | 228.06312 | 156.8 |
| [M+NH4]+ | 223.10772 | 151.2 |
| [M-H]- | 204.06662 | 147.6 |
These CCS values, derived from ion mobility spectrometry, aid in characterizing the compound’s gas-phase behavior .
Synthetic Routes and Mechanistic Insights
Hypothetical Synthesis Pathways
While no direct literature documents the synthesis of 4-benzylmorpholine-2,6-dione, analogous morpholine-2,5-diones provide clues. For instance, (S)-3-benzylmorpholine-2,5-dione is synthesized from L-phenylalanine via amidation with chloroacetyl chloride, followed by cyclization under dilute conditions . Adapting this approach, the 2,6-dione isomer could hypothetically form through:
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Amidation: Reacting benzylamine with a dicarbonyl chloride (e.g., oxalyl chloride) to yield a linear precursor.
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Cyclization: Intramolecular esterification or amidation under high-dilution conditions to form the morpholine ring.
Alternatively, photochemical benzylic bromination methods—utilizing BrCCl₃ and flow reactors—could introduce the benzyl group post-cyclization . For example, 4-methoxybenzyl bromide, synthesized via flow photochemistry, has been coupled to indoline-diones in telescoped reactions .
Physicochemical and Spectroscopic Characterization
Spectral Signatures
Although experimental NMR or IR data for 4-benzylmorpholine-2,6-dione are unavailable, related morpholine-diones exhibit distinct peaks:
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¹H NMR: Aromatic protons (δ 7.2–7.4 ppm), methylene groups adjacent to carbonyls (δ 3.5–4.5 ppm) .
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¹³C NMR: Carbonyl carbons (δ 165–175 ppm), morpholine ring carbons (δ 40–70 ppm) .
| Property | 3-Benzyl-2,5-dione | 4-Benzyl-2,6-dione (Hypothetical) |
|---|---|---|
| Polymerizability | High (Đ = 1.2) | Moderate (est.) |
| Thermal Stability (Tg) | 85°C | >100°C (est.) |
Challenges and Future Directions
Knowledge Gaps
The absence of peer-reviewed studies on 4-benzylmorpholine-2,6-dione necessitates further investigation into:
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